Nintedanib N-Acetyl Impurity

Description

Contextual Significance of Pharmaceutical Impurity Profiling

Pharmaceutical impurity profiling is the identification, quantification, and characterization of unwanted chemical substances that can be present in active pharmaceutical ingredients (APIs) and finished drug products. pharmtech.comconicet.gov.ar These impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation of the drug substance, and interactions with packaging materials. pharmtech.comresearchgate.net

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. kymos.combiotech-spain.comresearchgate.net The ICH mandates that any impurity present above a certain threshold (generally 0.1%) must be identified and characterized. kymos.comijcrt.org This is to ensure that the impurity does not pose a risk to patient safety. The process involves sophisticated analytical techniques to isolate and elucidate the structure of these minor components. conicet.gov.arresearchgate.net

Overview of Nintedanib and its Impurity Landscape

Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, used in the treatment of certain types of cancer and idiopathic pulmonary fibrosis. nih.govsynthinkchemicals.com The synthesis of Nintedanib is a multi-step process, which, like any complex chemical synthesis, can lead to the formation of various process-related impurities and degradation products. conicet.gov.arsynthinkchemicals.com

The impurity profile of Nintedanib can include starting materials, intermediates, by-products, and degradation products formed under various stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis. nih.govresearchgate.net Studies have been conducted to characterize the degradation products of Nintedanib under different stress conditions, leading to the identification of several degradation products. nih.govresearchgate.net The presence of these impurities needs to be carefully monitored and controlled to ensure the quality and safety of the final drug product.

Rationale for In-Depth Academic Investigation of Nintedanib N-Acetyl Impurity

The this compound is a specific process-related impurity that warrants detailed investigation. synzeal.compharmaffiliates.com Understanding the formation, characterization, and potential impact of this impurity is crucial for several reasons. Firstly, its presence can be an indicator of specific reaction conditions or side reactions occurring during the manufacturing process. A thorough understanding of its formation mechanism can help in optimizing the synthesis to minimize its generation.

Secondly, regulatory authorities require detailed information on all significant impurities. jpionline.org An in-depth academic investigation provides the necessary data for regulatory submissions, including its structural elucidation and the development of analytical methods for its detection and quantification. synzeal.comclearsynth.com This ensures that the levels of this impurity in the final drug product are within acceptable limits.

Finally, while this article does not delve into safety profiles, the characterization of any impurity is a prerequisite for subsequent toxicological evaluation to ensure it does not contribute to adverse effects. The isolation and synthesis of the N-Acetyl impurity in a pure form are essential for these future studies.

Chemical and Physical Properties of this compound

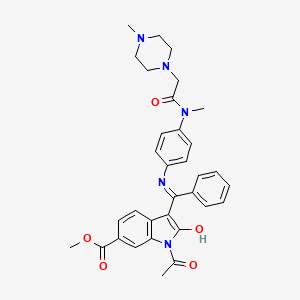

| Property | Value |

| Chemical Name | Methyl (Z)-1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate synzeal.comclearsynth.com |

| CAS Number | 2130844-77-6 pharmaffiliates.comsimsonpharma.com |

| Molecular Formula | C33H35N5O5 pharmaffiliates.com |

| Molecular Weight | 581.67 g/mol pharmaffiliates.com |

Structure

3D Structure

Properties

CAS No. |

2130844-77-6 |

|---|---|

Molecular Formula |

C33H35N5O5 |

Molecular Weight |

581.7 g/mol |

IUPAC Name |

methyl 1-acetyl-2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]indole-6-carboxylate |

InChI |

InChI=1S/C33H35N5O5/c1-22(39)38-28-20-24(33(42)43-4)10-15-27(28)30(32(38)41)31(23-8-6-5-7-9-23)34-25-11-13-26(14-12-25)36(3)29(40)21-37-18-16-35(2)17-19-37/h5-15,20,41H,16-19,21H2,1-4H3 |

InChI Key |

CFLKIPWPSHALCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C1O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |

Origin of Product |

United States |

Structural Characterization of Nintedanib N Acetyl Impurity

Nomenclature and Chemical Identity

The unique identity of the Nintedanib N-Acetyl Impurity is established through standardized naming conventions and a specific registry number.

Systematic IUPAC Naming Conventions for this compound

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this impurity is Methyl (Z)-1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate . simsonpharma.comnih.govpharmaffiliates.com This name precisely describes the molecular structure, including the stereochemistry at the exocyclic double bond ((Z)-configuration), the acetyl group at the first position of the indoline (B122111) ring, and the arrangement of all subsequent substituents.

Chemical Abstracts Service (CAS) Registry Number Assignment

The Chemical Abstracts Service (CAS) has assigned the Registry Number 2380229-45-6 to the this compound. daicelpharmastandards.compharmaffiliates.com This unique numerical identifier is used globally to identify this specific chemical substance in databases and literature. Another CAS number, 2130844-77-6, has also been associated with this compound. pharmaffiliates.com

Molecular Compositional Analysis

Analysis of the molecular composition provides fundamental information regarding the elemental makeup and mass of the impurity.

Elemental Formula Determination

The determined elemental formula for the this compound is C₃₃H₃₅N₅O₅ . daicelpharmastandards.compharmaffiliates.com This formula indicates that each molecule is composed of 33 carbon atoms, 35 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms.

Molecular Weight Calculation

Based on the elemental formula, the calculated molecular weight of the this compound is 581.67 g/mol . daicelpharmastandards.compharmaffiliates.com

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl (Z)-1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |

| CAS Registry Number | 2380229-45-6 |

| Elemental Formula | C₃₃H₃₅N₅O₅ |

| Molecular Weight | 581.67 g/mol |

Spectroscopic Elucidation of this compound Molecular Architecture

The molecular structure of the this compound is definitively confirmed through the application of various spectroscopic methods. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this characterization. daicelpharmastandards.comresearchgate.net Certificates of Analysis for reference standards of this impurity typically include data from these techniques to confirm its identity and purity. daicelpharmastandards.comkmpharma.in

Mass Spectrometry (MS): This technique verifies the molecular weight of the impurity, with the molecular ion peak corresponding to the calculated mass of 581.67 g/mol . Further analysis of the fragmentation patterns provides crucial information that helps to confirm the connectivity of the atoms and structural components of the molecule. daicelpharmastandards.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for the this compound would show characteristic absorption bands corresponding to the various carbonyl groups (ester, amide, ketone, and the N-acetyl group), N-H bonds, and C-H bonds, confirming the presence of these key structural features. daicelpharmastandards.comkmpharma.in

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum confirms the structure by showing the expected chemical shifts, integration values (proton count), and splitting patterns for the aromatic and aliphatic protons, including the signals for the methyl groups and the piperazine (B1678402) ring. daicelpharmastandards.comkmpharma.inresearchgate.net

¹³C NMR: Carbon NMR is used to identify all the unique carbon atoms in the molecule. The spectrum provides evidence for the carbon skeleton of the impurity, including the distinct signals for the carbonyl carbons and the carbons in the aromatic rings. daicelpharmastandards.com

These combined spectroscopic findings provide a comprehensive and unambiguous confirmation of the molecular architecture of Methyl (Z)-1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. While specific chemical shift values and coupling constants for this compound are not extensively detailed in publicly available literature, typical spectral regions for the protons in its core structures can be inferred. For instance, aromatic protons would appear in the downfield region, while aliphatic protons, such as those on the methyl groups, would be found in the upfield region of the spectrum. A patent application includes a figure described as an H-NMR detection figure for an impurity compound, suggesting such data is used for characterization. google.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 |

| Vinyl Proton | 5.5 - 6.5 |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 |

| N-Methyl Protons (-NCH₃) | 2.5 - 3.5 |

| Acetyl Protons (-COCH₃) | 2.0 - 2.5 |

Note: This table is predictive and based on general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the this compound would give rise to a distinct signal. A patent application also references a C-NMR detection figure for the impurity compound, indicating its use in structural confirmation. google.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbons (C=O) | 160 - 180 |

| Aromatic/Vinylic Carbons | 100 - 150 |

| Methoxy Carbon (-OCH₃) | 50 - 60 |

| N-Methyl Carbon (-NCH₃) | 30 - 40 |

| Acetyl Carbon (-COCH₃) | 20 - 30 |

Note: This table is predictive and based on general principles of NMR spectroscopy.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The molecular formula for this compound has been reported as C₃₃H₃₅N₅O₅, with a corresponding molecular weight of approximately 581.7 g/mol . pharmaceresearch.com Another source indicates a molecular formula of C₂₆H₂₃N₃O₄. nih.gov It is important to note that different sources may refer to slightly different acetylated impurities of Nintedanib. For the impurity with the formula C₃₃H₃₅N₅O₅, the exact mass would be a critical piece of data obtained from HRMS to confirm this composition. pharmaceresearch.comlgcstandards.com

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure. For Nintedanib and its related compounds, UPLC-MS/MS methods have been developed to study their pharmacokinetics and degradation, indicating that the fragmentation behavior of the core structure is well-understood. researchgate.netnih.govsigmaaldrich.com The fragmentation of this compound would be expected to involve characteristic losses of the acetyl group, the piperazine moiety, and other key structural fragments, allowing for confirmation of the impurity's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy would be expected to show characteristic absorption bands corresponding to the functional groups present in this compound. These would include C=O stretching vibrations for the amide and ester groups, C-N stretching, C-H stretching for aromatic and aliphatic groups, and N-H stretching vibrations. This data is often included in the comprehensive characterization of reference standards. daicelpharmastandards.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound would be dictated by its extensive conjugated system. The chromophores within the molecule would lead to characteristic absorption maxima in the UV-Vis region. For Nintedanib itself, a detection wavelength of 390 nm has been used in HPLC methods, suggesting significant absorption in this region. researchgate.net

Vibrational Spectroscopic Fingerprinting

The analysis of the vibrational spectra reveals characteristic absorption bands that correspond to specific molecular motions. The presence of the N-acetyl group, the defining feature of this impurity, is confirmed by a strong carbonyl (C=O) stretching vibration. Furthermore, the spectra exhibit bands indicative of the various functional moieties inherent to the parent Nintedanib molecule.

Key vibrational frequencies for this compound are summarized in the table below. These assignments are based on established group frequency correlations and comparison with the vibrational spectra of Nintedanib and related analogues.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Alkyl | 2850 - 2960 |

| C=O Stretch | Amide, Ester, Acetyl | 1630 - 1750 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Amine, Amide | 1020 - 1350 |

| C-O Stretch | Ester | 1000 - 1300 |

Note: The exact wavenumbers can vary based on the specific chemical environment and sample preparation.

Electronic Absorption Characteristics

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is a valuable tool for quantitative analysis and characterization. The UV-Vis spectrum of this compound is dictated by the chromophoric systems present in its structure.

The molecule possesses several chromophores, including the substituted indole (B1671886) ring system and the aromatic rings, which give rise to characteristic absorption bands in the UV region. The electronic transitions are typically of the π → π* and n → π* type. A notable characteristic in the electronic absorption spectrum is a maximum absorption wavelength (λmax) observed at approximately 245 nm, a value that has been utilized in the development of high-performance liquid chromatography (HPLC) methods for the detection of this impurity. google.com

The electronic absorption data for this compound is presented in the table below.

| Parameter | Value | Associated Electronic Transition |

| λmax 1 | ~245 nm | π → π |

| λmax 2 | ~380 nm | π → π |

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent and pH of the solution.

The comprehensive structural characterization of this compound, through the combined application of vibrational and electronic spectroscopy, is fundamental for ensuring the quality and safety of the Nintedanib drug product.

Formation Mechanisms of Nintedanib N Acetyl Impurity

Synthesis-Related Formation Pathways

The most prominent pathways for the formation of the N-Acetyl impurity are rooted in the convergent synthesis approach commonly used for Nintedanib. chemicalbook.comacs.org This strategy involves the preparation of two key building blocks which are later combined. The formation of the impurity is not typically a result of a random side reaction but is directly related to the intermediates and protective group strategies used in the main synthetic route.

The synthesis of Nintedanib often begins with a 2-oxoindole-6-methyl formate (B1220265) precursor. google.comgoogle.com A crucial step in the synthesis involves the N-acetylation of this oxindole (B195798) ring using a reagent like acetic anhydride (B1165640). chemicalbook.comacs.org This reaction yields the key intermediate, (E)-1-acetyl-3-methoxy-phenyl-methylene-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester.

The primary purpose of introducing the acetyl group is to activate the oxindole scaffold. chemicalbook.comacs.org The electron-withdrawing nature of the N-acetyl group enhances the reactivity of the C3 position of the indolinone ring, facilitating the subsequent condensation reaction with the second key building block, an aniline (B41778) side chain. chemicalbook.comacs.org Therefore, the formation of an N-acetylated precursor is an intentional and necessary part of the synthetic design, which inherently introduces the potential for the N-Acetyl impurity to be carried through to the final product if not properly removed.

Table 1: Key Precursors in Nintedanib Synthesis Leading to N-Acetyl Impurity

| Precursor/Intermediate Name | Role in Synthesis | Potential for Impurity Formation |

|---|---|---|

| 2-Oxoindole-6-methyl formate | Starting material for the oxindole core. google.comgoogle.com | Acetylated in a subsequent step. |

| Acetic Anhydride | Acetylating agent. chemicalbook.comacs.org | Source of the acetyl group. |

| N-acetyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylic acid methyl ester | Activated oxindole core for condensation. chemicalbook.comacs.orggoogle.comgoogle.com | This is the direct acetylated precursor. |

The core of the Nintedanib molecule is formed by the condensation of the activated N-acetylated oxindole intermediate with the aniline side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. chemicalbook.comacs.org This key reaction, an addition-elimination sequence, directly produces the Nintedanib N-Acetyl Impurity as its product. chemicalbook.com

At this stage, the N-acetylated compound is not yet an impurity but a penultimate intermediate. The planned synthetic pathway requires a final deacetylation step to remove the acetyl group from the indolinone nitrogen to yield the final Nintedanib molecule. chemicalbook.com The transformation mechanism leading to the impurity's presence in the final product is, therefore, the failure to completely convert this N-acetylated intermediate into Nintedanib.

The presence of this compound in the final API is primarily due to issues in the final deprotection step rather than the generation of an unexpected byproduct from a competing reaction pathway.

The most significant cause for the presence of the N-Acetyl impurity is the incomplete deacetylation of the penultimate intermediate. chemicalbook.com This final step is typically achieved by treating the N-acetylated compound with a base, such as piperidine (B6355638) or potassium hydroxide (B78521) (KOH), in a suitable solvent system. chemicalbook.comgoogle.comgoogle.com Several factors can lead to an incomplete reaction:

Insufficient Reaction Time: The reaction may not be allowed to proceed for a sufficient duration for all the N-acetylated intermediate to be converted.

Sub-optimal Temperature: The reaction temperature may not be high enough to ensure a complete reaction.

Incorrect Stoichiometry: An insufficient amount of the basic reagent (e.g., piperidine) will result in unreacted starting material.

Poor Reagent Quality: The purity and concentration of the base can affect the reaction's efficiency.

Any N-acetylated intermediate that is not deacetylated during this step will persist as an impurity in the crude Nintedanib product.

In this specific synthetic context, the N-Acetyl Impurity is better characterized as an unreacted intermediate rather than a non-targeted byproduct. The main synthetic route is designed to pass through this compound. chemicalbook.comacs.org Its presence is a reflection of the reaction's yield and completeness, not the result of an alternative, undesired chemical transformation.

The reagents used in the synthesis are the ultimate source of the impurity's components. The acetyl group is introduced intentionally using acetic anhydride early in the synthesis. chemicalbook.comacs.org The persistence of this group is due to the incomplete action of the deacetylation agent, such as piperidine. chemicalbook.com While residual acetic anhydride from an early step is unlikely to survive the reaction conditions to cause re-acetylation of the final product, the efficiency of the deacetylation agent is paramount. The control over the quantity and quality of the base used for deacetylation is a critical parameter to minimize the level of the this compound. google.comgoogle.com

Table 2: Summary of Formation Pathways for this compound

| Formation Pathway | Description | Key Factors |

|---|---|---|

| Precursor Reactivity | Intentional N-acetylation of the oxindole precursor to activate it for condensation. chemicalbook.comacs.org | Use of acetic anhydride; formation of N-acetylated intermediate is a planned step. |

| Intermediate Transformation | The condensation reaction produces the N-Acetyl Impurity as a penultimate intermediate. chemicalbook.com | This intermediate is the direct precursor to both Nintedanib and the impurity. |

| Incomplete Deacetylation | The final step to remove the acetyl group using a base does not go to completion. chemicalbook.com | Reaction time, temperature, stoichiometry and quality of the base (e.g., piperidine). |

Undesired Side Reactions During Nintedanib Synthesis

Degradation Pathways Leading to this compound

Forced degradation studies are essential in identifying potential degradation products and pathways of a drug substance under various stress conditions. These studies help in establishing the stability-indicating nature of analytical methods and in understanding the intrinsic stability of the drug molecule. Nintedanib has been subjected to forced degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions as per the International Council for Harmonisation (ICH) guidelines. nih.govsciforum.net

While these studies have identified several degradation products, the formation of this compound as a degradant has not been reported in the scientific literature detailing forced degradation studies. This suggests that the N-Acetyl impurity is likely a process-related impurity, arising from the synthetic route of Nintedanib, rather than a product of its degradation.

Hydrolytic Degradation Mechanisms of Nintedanib

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by reaction with water. The stability of Nintedanib has been investigated under acidic, basic, and neutral hydrolytic conditions. nih.govsciforum.net

Under acidic conditions, Nintedanib has been shown to be labile. nih.gov One significant degradation product formed during acid hydrolysis is a compound with a free aromatic amine moiety. nih.govdaicelpharmastandards.com However, the formation of this compound has not been identified as a product of acid-induced degradation. Studies indicate that under acidic stress, other degradation products are formed, but the acetylation of the indole (B1671886) nitrogen of Nintedanib does not appear to be a pathway of degradation. nih.govsciforum.net

Nintedanib is also susceptible to degradation under basic conditions. nih.gov Forced degradation studies have shown the formation of multiple degradation products upon exposure to a base. sciforum.net However, similar to acid hydrolysis, there is no evidence in the reviewed literature to suggest that this compound is formed through base-induced hydrolytic degradation. The degradation pathways under basic conditions lead to other molecular structures. sciforum.net

In neutral aqueous conditions, Nintedanib has also been reported to undergo degradation. nih.gov This degradation leads to the formation of specific impurities, none of which have been identified as the N-Acetyl impurity.

Oxidative Degradation Pathways of Nintedanib

Oxidative degradation can occur when a drug substance is exposed to oxidizing agents, such as hydrogen peroxide.

Studies have demonstrated that Nintedanib is labile to oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govsciforum.net This exposure leads to the formation of several oxidative degradation products. sciforum.net Despite the susceptibility of Nintedanib to oxidation, the formation of this compound has not been reported as a result of peroxide-induced degradation. The oxidative degradation pathways of Nintedanib result in other degradation products. sciforum.net

The following table summarizes the findings from forced degradation studies on Nintedanib and highlights the absence of this compound as a known degradant.

| Stress Condition | Nintedanib Stability | Formation of N-Acetyl Impurity Reported | Key Degradation Products Reported |

| Acid Hydrolysis | Labile | No | Degradation products including one with a free aromatic amine. nih.govdaicelpharmastandards.com |

| Base Hydrolysis | Labile | No | Three distinct degradation products observed. sciforum.net |

| Neutral Hydrolysis | Labile | No | Unspecified degradation products formed. nih.gov |

| **Oxidative (H₂O₂) ** | Labile | No | Five distinct degradation products observed. sciforum.net |

Interactive Data Table:

Other Oxidizing Agent-Mediated Oxidation

Forced degradation studies have been conducted to evaluate the susceptibility of Nintedanib to various oxidizing agents beyond common peroxide. nih.gov Research into its degradation chemistry involved subjecting the drug to oxidative stress using agents such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), ferric chloride (FeCl3), and ferrous sulfate (B86663) (FeSO4). nih.govresearchgate.net

The findings indicate that Nintedanib is labile under oxidative conditions mediated by H2O2/AIBN. nih.govresearchgate.net However, the drug demonstrated stability in reaction solutions that contained FeCl3 or FeSO4. nih.govresearchgate.net In one study, subjecting Nintedanib to 30% hydrogen peroxide (H2O2) at 70°C for three hours did not result in a significant change in the peak area of the parent drug, nor were any additional peaks observed in the chromatograph. impactfactor.org Conversely, another study reported the formation of five distinct degradation products under oxidative stress with 3% H2O2 at room temperature for six hours. sciforum.net This discrepancy highlights the critical role of specific experimental conditions (temperature, exposure time, and concentration of the oxidizing agent) in the oxidative degradation profile of Nintedanib. The electrophilic attack by oxygen radicals is a proposed mechanism for this degradation, promoting the formation of degradant products. f1000research.comresearchgate.net

Table 1: Effect of Various Oxidizing Agents on Nintedanib Stability

| Oxidizing Agent | Conditions | Outcome | Source(s) |

|---|---|---|---|

| H2O2/AIBN | Not Specified | Labile / Unstable | nih.govresearchgate.net |

| Ferric Chloride (FeCl3) | Not Specified | Stable | nih.govresearchgate.net |

| Ferrous Sulfate (FeSO4) | Not Specified | Stable | nih.govresearchgate.net |

| 30% H2O2 | 70°C for 3 hours | Stable, no significant change | impactfactor.org |

| 3% H2O2 | Room Temp for 6 hours | Unstable, 5 degradants formed | sciforum.net |

Photolytic Degradation Pathways of Nintedanib

The photostability of Nintedanib has been evaluated under International Council for Harmonisation (ICH) guidelines, with some conflicting results reported in the literature. europa.eueuropa.eu According to an assessment report by the European Medicines Agency, photostability testing demonstrated that Nintedanib is not photosensitive. europa.eu A comprehensive degradation study also concluded that the drug was stable under photolytic stress conditions. nih.govresearchgate.net Similarly, other research found no new impurities were observed during photolytic degradation. researchgate.netresearchgate.net

In contrast, separate studies have found that Nintedanib is susceptible to photolytic degradation. sciforum.netdntb.gov.ua One study reported the formation of two degradation products when the drug was exposed to an illumination of 1.2 x 10^6 lux hours. sciforum.net Another investigation noted that while most of the drug was stable, a small percentage underwent degradation, with one small degradant peak observed. f1000research.com It has been proposed that UV rays can induce the isomerization of Nintedanib, leading to the formation of a degradant. f1000research.comresearchgate.net

Table 2: Summary of Photolytic Degradation Studies on Nintedanib

| Study Finding | Degradation Products Formed | Conditions | Source(s) |

|---|---|---|---|

| Not photosensitive | None | ICH Guideline Q1B | europa.eu |

| Stable | None | Not Specified | nih.govresearchgate.net |

| Stable | None | Not Specified | researchgate.netresearchgate.net |

| Susceptible | Not Specified | Not Specified | dntb.gov.ua |

| Susceptible | 2 | 1.2 x 10^6 lux hours | sciforum.net |

Thermal Degradation Profiles of Nintedanib

The thermal stability of Nintedanib has been consistently demonstrated across multiple forced degradation studies. When subjected to thermal stress, the drug has generally been found to be stable. nih.govresearchgate.netdntb.gov.ua

In one detailed study, Nintedanib was exposed to a temperature of 80°C for at least eight hours, and no significant change in its peak area was observed, nor were any additional peaks detected in the chromatograph. impactfactor.org Another report similarly concluded that no new impurities were formed during thermal degradation processes. researchgate.netresearchgate.net A separate investigation also found no degradant peaks, indicating the thermal stability of Nintedanib. nih.gov These findings from different research groups collectively suggest that Nintedanib possesses a high degree of stability when exposed to elevated temperatures, and thermal stress is not a primary pathway for the formation of impurities. nih.govimpactfactor.orgnih.gov

Matrix Effects and Their Influence on Impurity Formation Dynamics

The interaction between an active pharmaceutical ingredient (API) and its surrounding matrix, which includes excipients, can significantly influence its stability and the formation of impurities. jocpr.com In the context of Nintedanib, the drug's stability can be affected by the presence of other substances in the formulation.

A key study revealed that while Nintedanib was stable under many conditions, it exhibited instability when its powder form was mixed with sodium bicarbonate and stored at 40°C with 75% relative humidity (RH) for three months. nih.gov This demonstrates a specific matrix effect where an alkaline excipient can promote degradation, even under conditions where the API alone might be stable. Pharmaceutical excipients can interact with the drug molecule, potentially forming complexes or catalyzing degradation reactions like hydrolysis or oxidation, thereby altering the impurity profile. jocpr.com

Conversely, some studies have shown that the chosen excipients in a formulation did not interfere with the analytical determination of Nintedanib, suggesting a degree of compatibility in that specific context. nih.gov The selection and optimization of excipients are therefore critical factors in designing stable pharmaceutical products and minimizing the generation of degradation impurities. jocpr.com

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Nintedanib N Acetyl Impurity

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is the cornerstone for separating the Nintedanib N-Acetyl Impurity from the active pharmaceutical ingredient (API) and other related substances. These techniques provide the necessary specificity and sensitivity for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for the impurity profiling of Nintedanib. youtube.com Its versatility and high resolving power make it ideal for separating structurally similar compounds. Various HPLC methods have been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision in the determination of Nintedanib and its impurities. europa.euwisdomlib.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of Nintedanib and its impurities. researchgate.net This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several stability-indicating RP-HPLC methods have been successfully developed to separate Nintedanib from its degradation products, including potential acetyl impurities. researchgate.netmdpi-res.com These methods are crucial for assessing the stability of the drug substance under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. researchgate.net

A typical RP-HPLC system for the analysis of this compound would consist of:

Stationary Phase: An octadecylsilane (B103800) (C18) bonded silica (B1680970) gel column is frequently used. sigmaaldrich.com Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are common. researchgate.netmdpi-res.com

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is employed. For instance, a mobile phase consisting of 20mmol/L potassium dihydrogen phosphate (B84403) (with pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) is often used in a gradient elution mode. sigmaaldrich.com Another common mobile phase is a combination of 0.1% v/v triethylamine (B128534) (TEA) in water and acetonitrile. mdpi-res.com

Detection: UV detection is typically performed at a wavelength where both Nintedanib and its impurities exhibit significant absorbance, for example, at 245 nm or 390 nm. mdpi-res.comsigmaaldrich.com

The following interactive table summarizes a representative RP-HPLC method for Nintedanib impurity analysis.

| Parameter | Condition |

| Chromatographic Column | Octadecylsilane chemically bonded silica (C18) |

| Mobile Phase A | 20mmol/L Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Sample Concentration | Nintedanib: 0.4 mg/mL; Impurity Reference: 20 µg/mL |

The development of a specific and robust chromatographic method for this compound requires careful optimization of several parameters. The goal is to achieve adequate resolution between the impurity, the API, and other related substances.

Key optimization parameters include:

Column Chemistry and Dimensions: Different C18 columns from various manufacturers (e.g., YMC Triart, Poroshell) are evaluated to find the one that provides the best peak shape and separation. sciforum.neteurasianjournals.com

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is adjusted to control the retention times of the analytes. eurasianjournals.com

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase is a critical parameter as it affects the ionization state of the analytes and thus their retention behavior.

Column Temperature: Maintaining a consistent column temperature (e.g., 35°C) can improve peak shape and reproducibility. sciforum.net

Flow Rate: The flow rate of the mobile phase is optimized to achieve a balance between analysis time and separation efficiency.

Method validation is performed according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). europa.eu For instance, a developed method might demonstrate linearity for impurities over a concentration range of approximately 0.10 µg/mL to 2.0 µg/mL with a correlation coefficient (r²) greater than 0.998. sciforum.net The LOD for impurities can be as low as 0.031% w/w, indicating high sensitivity. sciforum.net

The following interactive table showcases typical validation parameters for an HPLC method for Nintedanib impurities.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Specificity | No interference from blank, placebo, or other impurities at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.998 over the specified concentration range. |

| Accuracy (% Recovery) | Typically between 80% and 120% for impurities. sciforum.net |

| Precision (% RSD) | ≤ 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Demonstrates the sensitivity of the method (e.g., < 0.031% w/w). sciforum.net |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. wisdomlib.org UPLC methods are particularly advantageous for resolving complex mixtures of impurities in a shorter amount of time.

For Nintedanib impurity analysis, a UPLC method can provide sharper peaks and better separation from closely eluting impurities. The principles of method development and validation for UPLC are similar to those for HPLC, but with adjustments to accommodate the higher pressures and smaller volumes associated with UPLC systems.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, which can be cost-effective and time-saving. ijprajournal.com A validated HPTLC method has been developed for the estimation of Nintedanib. nih.gov

In a typical HPTLC method for Nintedanib and its impurities:

Stationary Phase: Silica gel 60 F254 TLC plates are commonly used. ijprajournal.com

Mobile Phase: A mixture of solvents such as chloroform (B151607) and methanol (B129727) in a specific ratio (e.g., 7:3 v/v) is used for development. ijprajournal.com

Detection: Densitometric scanning is performed at a suitable wavelength, such as 386 nm. ijprajournal.com

HPTLC methods are validated for linearity, precision, accuracy, LOD, and LOQ as per ICH guidelines. nih.gov For example, a linear relationship might be established over a concentration range of 800–3200 ng/band with a correlation coefficient of 0.999. ijprajournal.comnih.gov The LOD and LOQ could be around 83.357 ng/band and 252.599 ng/band, respectively. nih.gov HPTLC is also a valuable tool for stability studies, capable of detecting degradation products formed under various stress conditions.

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, its application for the direct analysis of Nintedanib and its N-Acetyl Impurity is limited. This is due to the high molecular weight and low volatility of these compounds, which makes them unsuitable for direct injection into a GC system. A document from the European Medicines Agency lists GC and GC-MS in its abbreviations, but does not detail a specific application for the analysis of Nintedanib itself.

For a non-volatile compound like Nintedanib to be analyzed by GC, a derivatization step would be necessary. Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. This process can expand the range of compounds amenable to GC analysis. However, derivatization introduces additional complexity to the sample preparation process and may require significant method development and optimization. There is currently no standard or widely reported GC method involving derivatization for the analysis of this compound. Therefore, liquid chromatography techniques remain the preferred methods for the analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography for pharmaceutical analysis, particularly in the realm of impurity profiling. teledynelabs.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. nih.govvub.be

For the analysis of this compound, SFC offers distinct advantages. Its unique selectivity, which differs from reversed-phase liquid chromatography (RPLC), provides an orthogonal separation method crucial for resolving closely related compounds like an API and its acetylated variant. researchgate.net Method development in SFC for impurity profiling typically involves screening a diverse set of stationary phases and optimizing parameters such as co-solvent (e.g., methanol) percentage, back pressure, and temperature to achieve the desired resolution. vub.beresearchgate.net The high efficiency of modern SFC, often referred to as ultra-high performance supercritical fluid chromatography (UHPSFC), makes it well-suited for both the rapid detection and potential isolation of impurities for further structural characterization. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Screening of various phases (e.g., Diol, 2-Ethylpyridine, C18) |

| Mobile Phase | CO₂ with a polar modifier (e.g., Methanol, Ethanol) |

| Modifier Gradient | 5% to 40% over 10 minutes |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 25-40 °C |

| Detection | UV/PDA, MS |

Sophisticated Spectroscopic and Hyphenated Analytical Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern pharmaceutical impurity analysis, providing both high-resolution separation and sensitive detection. daicelpharmastandards.com For Nintedanib and its related substances, including the N-Acetyl Impurity, various LC-MS methods have been developed. researchgate.netresearchgate.netnih.gov These methods typically employ reversed-phase HPLC or Ultra-High Performance Liquid Chromatography (UHPLC) for separation, coupled with a mass spectrometer for detection.

A typical RP-HPLC method for Nintedanib impurities utilizes a C18 column with a gradient elution program. nih.govwisdomlib.org The mobile phase often consists of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent such as acetonitrile. nih.govsciforum.net The ability of LC-MS to provide molecular weight information for each separated peak makes it an indispensable tool for tentatively identifying known and unknown impurities during drug development and quality control. daicelpharmastandards.com

| Parameter | Condition |

|---|---|

| Chromatographic Column | YMC Triart C18 (250 x 4.6 mm, 3µm) or equivalent |

| Mobile Phase A | Ammonium acetate (B1210297) buffer |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength (UV) | 245 nm |

| Mass Spectrometer | Triple Quadrupole or Ion Trap |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

LC-MS/MS for Enhanced Selectivity and Sensitivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly enhanced selectivity and sensitivity over single-stage MS detection. researchgate.net This technique is particularly valuable for quantifying trace-level impurities in complex matrices. In the context of Nintedanib analysis, UPLC-MS/MS methods have been developed that demonstrate high sensitivity, with lower limits of quantification (LLOQ) in the nanogram-per-milliliter range. nih.govresearchgate.net

The power of LC-MS/MS lies in its use of Multiple Reaction Monitoring (MRM), where a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. nih.gov This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise and co-eluting interferences. nih.gov For the this compound, a specific MRM transition can be established to enable its highly selective and sensitive quantification even when present at very low levels.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Nintedanib | 540.3 | 113.1 | nih.govnih.gov |

| This compound | 582.7 | 113.1 (Postulated) |

Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF MS) for Accurate Mass Determination

For the structural elucidation of unknown or novel impurities, Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF MS) is an exceptionally powerful tool. researchgate.net Unlike quadrupole mass spectrometers which have nominal mass resolution, ToF analyzers provide high-resolution accurate mass (HRAM) data, typically with mass accuracy below 5 ppm. This precision allows for the determination of the elemental composition of an impurity. researchgate.net

In the analysis of Nintedanib degradation products and metabolites, UHPLC-Q-ToF/MS/MS has been instrumental. researchgate.net For the N-Acetyl Impurity, Q-ToF MS would first determine its accurate mass, confirming its molecular formula (C₃₃H₃₅N₅O₅). pharmaceresearch.com Subsequently, by performing MS/MS, HRAM data of the fragment ions can be obtained. This fragmentation pattern provides detailed structural information, confirming the presence and location of the acetyl group, and distinguishing it from any potential isomers.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Nintedanib | C₃₁H₃₃N₅O₄ | 539.2536 |

| This compound | C₃₃H₃₅N₅O₅ | 581.2642 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile impurities in pharmaceutical materials. thermofisher.com While many process-related impurities in Nintedanib are non-volatile and better suited for LC-MS, GC-MS is the method of choice for specific types of impurities, such as residual solvents or certain genotoxic impurities (GTIs). shimadzu.com

A GC-MS/MS method has been successfully developed for the determination of ethane (B1197151) sulfonic acid esters, which are potential genotoxic impurities, in Nintedanib Esylate API. shimadzu.com The method involves sample preparation in a suitable solvent followed by direct injection into the GC-MS system. For a non-volatile compound like the this compound, direct analysis by GC-MS would not be feasible. However, derivatization techniques could potentially be employed to convert the impurity into a more volatile derivative, although LC-based methods are generally more direct and preferred for such analytes.

| Parameter | Condition |

|---|---|

| Column | Rtx-1701 (30 m L x 0.25 mm I.D. x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Column Temperature Program | Initial 70°C, ramped to 260°C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

While mass spectrometry provides invaluable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation. wisdomlib.org The hyphenation of LC with NMR (LC-NMR) combines the powerful separation capabilities of HPLC with the definitive structural information from NMR. iosrphr.org This technique is particularly useful for the characterization of impurities and degradation products without the need for time-consuming isolation. researchgate.net

In the context of the this compound, after initial detection and characterization by LC-MS, LC-NMR could be employed for absolute confirmation of its structure. By directing the chromatographic peak corresponding to the impurity into the NMR flow cell, detailed one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) can be acquired. veeprho.com This data would provide unequivocal evidence for the location of the acetyl group on the indolinone nitrogen, confirming the identity of the impurity as Methyl (Z)-1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. pharmaceresearch.com

| Mode | Description |

|---|---|

| On-Flow | NMR spectra are acquired continuously as the eluent flows through the NMR probe. Suitable for major components. |

| Stop-Flow | The chromatographic flow is stopped when the peak of interest is in the NMR flow cell, allowing for longer acquisition times and more sensitive 2D experiments. |

| LC-SPE-NMR (Offline) | Peaks of interest are trapped on solid-phase extraction (SPE) cartridges, washed, and then eluted with a deuterated solvent directly into the NMR system for analysis. |

Integrated LC-NMR-MS Systems for Comprehensive Analysis

The unambiguous structural elucidation of pharmaceutical impurities is a critical step in their characterization. Integrated hyphenated techniques, such as Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS), provide a powerful platform for the comprehensive analysis of impurities like the this compound. This integrated approach allows for the online separation, identification, and structural confirmation of the impurity in a single run, even when present at low levels in complex mixtures.

In a typical LC-NMR-MS setup, the sample is first subjected to chromatographic separation using a suitable High-Performance Liquid Chromatography (HPLC) system. The eluent from the HPLC column is split, with a portion directed to the mass spectrometer for molecular weight determination and fragmentation analysis, while the remainder is transferred to the NMR spectrometer for detailed structural characterization.

While specific studies on the application of LC-NMR-MS for the this compound are not extensively reported in publicly available literature, the principles of this technique are well-established for the characterization of drug degradation products and impurities. researchgate.netscilit.com The structural information obtained from this integrated system is invaluable for understanding the formation pathways of the impurity and for the synthesis of a pure reference standard, which is essential for quantitative analysis.

Advanced Raman and Near-Infrared (NIR) Spectroscopic Techniques

Spectroscopic techniques offer rapid and non-destructive methods for the analysis of pharmaceutical substances. Advanced Raman and Near-Infrared (NIR) spectroscopy are increasingly being utilized for the monitoring and control of impurities in drug manufacturing.

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that can be implemented for at-line, in-line, or on-line monitoring of pharmaceutical manufacturing processes. europeanpharmaceuticalreview.comazooptics.com It measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which is primarily due to overtones and combination bands of molecular vibrations.

For the detection of this compound, NIR spectroscopy could be employed as a Process Analytical Technology (PAT) tool. azooptics.com By developing a robust calibration model, NIR can be used to monitor the formation of the N-acetyl impurity in real-time during the synthesis of Nintedanib. This would enable better process understanding and control, ensuring that the level of the impurity is minimized. The development of such a model would involve acquiring NIR spectra of a set of calibration samples with known concentrations of the this compound and correlating the spectral data with the reference values using chemometric methods like Partial Least Squares (PLS) regression. researchgate.net While specific applications of NIR for this particular impurity are not detailed in the literature, the technique's utility for monitoring similar process-related impurities in pharmaceutical manufacturing is well-documented. metrohm.comnih.gov

Table 1: Potential Application of NIR Spectroscopy in Monitoring this compound

| Parameter | Description |

| Analytical Technique | Near-Infrared (NIR) Spectroscopy |

| Application | Real-time, in-process monitoring of this compound formation. |

| Methodology | Development of a chemometric model (e.g., PLS) correlating NIR spectral data with known impurity concentrations. |

| Advantages | Rapid, non-destructive, potential for in-line implementation, facilitates process understanding and control. |

| Challenges | Requires careful model development and validation; sensitivity may be lower than chromatographic methods. |

Raman spectroscopy provides detailed chemical information based on the inelastic scattering of monochromatic light. spectroscopyonline.comeuropeanpharmaceuticalreview.comspectroscopyonline.com However, conventional Raman spectroscopy often suffers from low sensitivity, which can be a limitation for trace impurity analysis. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by amplifying the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. mdpi.commdpi.comnih.gov

SERS offers the potential for highly sensitive and selective detection of the this compound, even at trace levels. mdpi.comnih.gov The technique could be particularly useful for quality control of the final drug substance, ensuring that the impurity is below the specified limits. For SERS analysis, a small amount of the Nintedanib sample would be mixed with a colloidal solution of metallic nanoparticles (e.g., silver or gold) or deposited onto a SERS-active substrate. The resulting SERS spectrum would exhibit enhanced Raman bands characteristic of the N-acetyl impurity, allowing for its identification and quantification. The specificity of the SERS spectrum provides a molecular fingerprint, which can be used to distinguish the impurity from the API and other related substances. mdpi.com

Analytical Method Validation and Quality by Design (QbD) Principles

The validation of analytical methods is a critical requirement of regulatory bodies to ensure the reliability and accuracy of the data generated. The principles of Quality by Design (QbD) are increasingly being applied to analytical method development and validation to build quality, robustness, and lifecycle management into the method. For the this compound, a validated analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is essential for its routine quantification.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. insights.bio For the this compound, the specificity of the HPLC method is demonstrated by showing that the peak corresponding to the impurity is well-resolved from the peaks of Nintedanib and other potential impurities. researchgate.net

This is typically achieved by injecting a solution containing the this compound reference standard, the Nintedanib API, and other known related substances to demonstrate baseline separation. Additionally, forced degradation studies are performed on Nintedanib to generate potential degradation products. The chromatograms of the stressed samples are then analyzed to ensure that no degradation products co-elute with the N-acetyl impurity peak. nirmauni.ac.in

Chromatographic peak purity assessment is a crucial part of demonstrating specificity. This is commonly performed using a photodiode array (PDA) detector, which acquires UV-Vis spectra across the entire chromatographic peak. sepscience.com Peak purity software compares the spectra at different points across the peak (e.g., the upslope, apex, and downslope). If the spectra are homogeneous, it provides confidence that the peak is pure and not a composite of co-eluting species. mdpi.comchromatographyonline.com For the this compound, a peak purity index or a similar metric would be calculated to confirm the homogeneity of its chromatographic peak. sepscience.com

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. insights.biojetir.org To establish the linearity for the quantification of the this compound, a series of solutions of the impurity reference standard are prepared at different concentrations. ijper.org

These solutions are then injected into the HPLC system, and the peak area response for the N-acetyl impurity is plotted against the corresponding concentration. A calibration curve is constructed, and its linearity is evaluated by statistical methods, such as the calculation of the correlation coefficient (r), y-intercept, and slope of the regression line. insights.bionih.gov For a method to be considered linear, the correlation coefficient should typically be close to 1 (e.g., ≥ 0.999). insights.bio

The range of the linearity is established based on the expected concentration of the impurity in the Nintedanib drug substance and the reporting threshold for impurities. For instance, a typical linearity range for a pharmaceutical impurity might be from the limit of quantification (LOQ) to 150% of the specified limit for that impurity.

Table 2: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 1500 |

| 0.5 | 7500 |

| 1.0 | 15200 |

| 2.0 | 30300 |

| 5.0 | 75500 |

| Correlation Coefficient (r) | 0.9999 |

| Regression Equation | y = 15050x + 150 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Precision Evaluation (Repeatability and Intermediate Precision)

Precision studies are conducted to demonstrate the consistency and reliability of an analytical method. This involves assessing the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample.

Repeatability (Intra-assay Precision): This parameter evaluates the precision of the method over a short interval under the same operating conditions. It is typically assessed by performing a minimum of six replicate measurements of a sample solution containing the this compound at a specific concentration. The results are expressed as the Relative Standard Deviation (%RSD). For impurity analysis, a low %RSD (typically ≤ 5.0%) would be required to demonstrate repeatability.

Intermediate Precision (Ruggedness): This evaluates the effect of random, within-laboratory variations on the analytical method. The analysis of the this compound would be conducted by different analysts, on different days, and using different equipment. The goal is to ensure the method's performance is consistent despite these variations. The %RSD across these different conditions is calculated and compared to established acceptance criteria.

Table 1: Illustrative Data Table for Precision Evaluation of this compound (Note: The following table is a template. Specific data from research studies is not available.)

| Precision Type | Parameter | Acceptance Criterion | Hypothetical Result |

|---|---|---|---|

| Repeatability | %RSD (n=6) | ≤ 5.0% | Data not available |

| Intermediate Precision | Overall %RSD | ≤ 10.0% | Data not available |

| (Day 1 vs. Day 2) | |||

| (Analyst 1 vs. Analyst 2) |

Accuracy and Recovery Studies

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is typically determined through recovery studies. This involves spiking a sample matrix with a known concentration of the this compound reference standard at multiple levels (e.g., 50%, 100%, and 150% of the specification limit). The method is then used to measure the concentration, and the percentage of the impurity recovered is calculated. High recovery rates, typically within 90.0% to 110.0%, indicate an accurate method.

Table 2: Illustrative Data Table for Accuracy and Recovery of this compound (Note: The following table is a template. Specific data from research studies is not available.)

| Spike Level | Theoretical Concentration | Measured Concentration | % Recovery |

|---|---|---|---|

| 50% | Value | Data not available | Data not available |

| 100% | Value | Data not available | Data not available |

| 150% | Value | Data not available | Data not available |

| Mean % Recovery | | | Data not available |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The sensitivity of an analytical method for an impurity is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest amount of the this compound in a sample that can be detected by the analytical method, but not necessarily quantified with precision and accuracy.

Limit of Quantitation (LOQ): This is the lowest amount of the impurity that can be reliably quantified with acceptable precision and accuracy. The LOQ is a critical parameter for methods used to control impurities, as it must be below the reporting threshold for the impurity.

These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve or by a signal-to-noise ratio (S/N), where the S/N for LOD is typically 3:1 and for LOQ is 10:1.

Table 3: Illustrative Data for LOD and LOQ of this compound (Note: The following table is a template. Specific data from research studies is not available.)

| Parameter | Method of Determination | Acceptance Criterion | Result |

|---|---|---|---|

| LOD | Signal-to-Noise (3:1) | Detectable | Data not available |

| LOQ | Signal-to-Noise (10:1) | Quantifiable with precision | Data not available |

Robustness Assessment through Design of Experiments (DoE)

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. A Design of Experiments (DoE) approach is a modern and systematic way to assess robustness. For a chromatographic method used to analyze the this compound, parameters such as mobile phase composition, pH, column temperature, and flow rate would be varied within a predefined range. The DoE approach allows for the simultaneous study of these variables and their interactions, identifying which parameters are critical to method performance. The results, such as peak resolution and tailing factor, are monitored to ensure they remain within system suitability limits.

System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and during sample analysis to ensure the analytical system is performing correctly. For a chromatographic method analyzing the this compound, a standard solution containing the impurity and the main compound (Nintedanib) would be injected. Key parameters are then measured to ensure the system is fit for purpose.

Table 4: Illustrative System Suitability Testing Parameters and Acceptance Criteria (Note: The following table is a template. Specific data from research studies is not available.)

| Parameter | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Resolution (Rs) | Ensures separation between Nintedanib and the N-Acetyl impurity peaks. | Rs > 2.0 |

| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |

| Theoretical Plates (N) | Measures column efficiency. | N > 2000 |

| %RSD of Peak Area | Checks injection precision. | %RSD ≤ 5.0% (for replicate injections) |

Isolation and Purification Strategies for Nintedanib N Acetyl Impurity Reference Standards

Chromatographic Isolation Techniques

Chromatography is a cornerstone of purification in the pharmaceutical industry, separating compounds based on their differential distribution between a stationary phase and a mobile phase. For an impurity like Nintedanib N-Acetyl Impurity, preparative liquid chromatography techniques are particularly effective.

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture in sufficient quantities for further use, such as for reference standards. It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput.

The development of a preparative HPLC method for the this compound is typically scaled up from an established analytical reverse-phase HPLC (RP-HPLC) method. Analytical methods for Nintedanib and its related substances often employ octadecylsilane (B103800) (C18) bonded silica (B1680970) as the stationary phase, which is also suitable for preparative scale. google.comnih.gov The mobile phase generally consists of a mixture of an aqueous component (like a phosphate (B84403) buffer or water) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to effectively separate the main compound from its impurities. google.comresearchgate.net

A typical Prep-HPLC method would involve dissolving the crude mixture containing the N-Acetyl impurity in a suitable solvent and injecting it onto a large-diameter C18 column. The components are then separated by pumping a gradient of mobile phase, allowing for the collection of distinct fractions as they elute from the column. A UV detector, often set at a wavelength like 245 nm, is used to monitor the elution profile and trigger fraction collection. google.comgoogle.com

Table 1: Illustrative Preparative HPLC Parameters for this compound Purification

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded silica, 5-10 µm | Provides hydrophobic interaction for separation of moderately polar compounds. |

| Column Dimensions | ≥ 20 mm internal diameter, 250 mm length | Accommodates larger sample loads for preparative scale. |

| Mobile Phase A | 20mmol/L potassium dihydrogen phosphate (pH 3.0) | Aqueous buffer to control ionization and improve peak shape. google.com |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the C18 column. google.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 20-100 mL/min (scaled from analytical) | Higher flow rate to reduce run time for larger column volumes. |

| Detection | UV at 245 nm | Monitors the elution of compounds for fraction collection. google.com |

| Sample Preparation | Dissolved in Mobile Phase A/B mixture | Ensures compatibility with the HPLC system and proper loading. google.com |

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to push the mobile phase through the stationary phase, typically silica gel. It is a widely used technique for the routine purification of organic compounds and is suitable for separating the this compound from less polar or more polar byproducts in a synthetic mixture.

In a typical setup, a glass column is packed with silica gel. The crude sample containing the N-Acetyl impurity is adsorbed onto a small amount of silica and loaded onto the top of the column. A solvent system, or eluent, is then passed through the column under pressure. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). A common solvent system for compounds of moderate polarity like the N-Acetyl impurity would be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the polarity gradually increased to elute the compounds of interest. Fractions are collected sequentially and analyzed by TLC or HPLC to identify those containing the purified impurity.

Table 2: General Flash Chromatography Parameters for this compound

| Parameter | Specification | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (40-63 µm) | Standard adsorbent for normal-phase chromatography, effective for a wide range of compounds. |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (B109758) | Allows for elution of compounds with varying polarities from the silica gel. |

| Sample Loading | Dry loading (adsorbed on silica) | Often provides better resolution compared to direct liquid injection. |

| Detection/Analysis | Thin-Layer Chromatography (TLC) / HPLC | Used to monitor the separation and identify fractions containing the pure compound. |

Extracting and Separation Methods

Extraction methods are crucial for the initial cleanup of crude reaction mixtures, separating the target impurity from salts, reagents, and highly dissimilar byproducts before proceeding to high-resolution chromatography.

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent (the stationary phase) packed in a cartridge to separate components of a liquid mixture. It operates on the principle of affinity, where analytes are either retained on the solid phase while interferences pass through, or the interferences are retained while the analyte of interest passes through. nih.gov

For the this compound, a reverse-phase SPE approach is often suitable. The crude material, dissolved in an aqueous solution, is passed through an SPE cartridge packed with a C18 or a polymeric sorbent. mdpi.com The N-Acetyl impurity, being moderately non-polar, adsorbs to the stationary phase. A washing step with a weak solvent (e.g., water or a low percentage of organic solvent) removes highly polar impurities and salts. Finally, the desired impurity is eluted from the cartridge using a stronger organic solvent like methanol or acetonitrile. forensicresources.org This process concentrates the analyte and provides a cleaner sample for subsequent purification steps like preparative HPLC.

Table 3: General Solid-Phase Extraction Protocol

| Step | Solvent/Solution | Purpose |

|---|---|---|

| 1. Conditioning | Methanol, followed by Water | Wets the sorbent and prepares it for sample loading. forensicresources.org |

| 2. Sample Loading | Crude sample dissolved in aqueous buffer | Adsorbs the analyte of interest onto the sorbent. forensicresources.org |

| 3. Washing | Water or weak aqueous/organic mix | Rinses away salts and highly polar interferences. nih.gov |

| 4. Elution | Methanol or Acetonitrile | Desorbs and collects the purified, concentrated analyte. forensicresources.org |

In the context of synthesizing Nintedanib impurities, LLE is often used as a primary workup step. For instance, after a reaction, the mixture might be diluted with water and an organic solvent such as dichloromethane or ethyl acetate. google.com The this compound, being an organic molecule, will preferentially dissolve in the organic layer, while inorganic salts and highly polar starting materials remain in the aqueous layer. The layers are then separated. The organic layer can be washed further with brine (saturated NaCl solution) to remove residual water before being dried and concentrated to yield a crude product enriched with the desired impurity. google.com

Crystallization and Recrystallization for Enhanced Impurity Purity

Crystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired compound and its contaminants in a given solvent system. For achieving the high purity required for a reference standard, recrystallization is often the final and most critical step.

The process involves dissolving the impure solid, obtained from chromatographic and extraction steps, in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The slower the cooling, the larger and purer the crystals, as impurity molecules are excluded from the growing crystal structure and remain in the mother liquor.

Table 4: Recrystallization Solvents for this compound

| Solvent Type | Examples | Role in Purification |

|---|---|---|

| Primary Solvents | Methanol, Ethanol, Isopropanol | Dissolves the compound at elevated temperatures for subsequent crystallization upon cooling. google.com |

| Anti-solvents | Dichloromethane, Ethyl Acetate | Used in combination with a primary solvent to reduce solubility and induce crystallization. google.com |

| Mixed Solvent Systems | Alcohol/Water, Acetone/Water, DMSO/Alcohol | Provides a range of polarities to fine-tune the solubility profile for optimal crystal growth and purity. google.com |

Regulatory Frameworks and Impurity Control Strategies in Nintedanib Manufacturing

International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized and implemented to ensure that pharmaceuticals meet high-quality standards. Several of these guidelines are directly applicable to the control of impurities like Nintedanib N-Acetyl Impurity during the manufacturing process.

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eufda.govxinfuda-group.comgmp-compliance.org These guidelines establish thresholds for impurities, above which they must be reported, identified, and potentially qualified through safety studies.

For this compound, these guidelines dictate the acceptable limits in both the active pharmaceutical ingredient (API) and the finished product. europa.euxinfuda-group.com The qualification of an impurity involves assessing its biological safety. If the level of this compound exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological studies may be required to demonstrate its safety. ich.org

Table 1: Illustrative ICH Q3A/Q3B Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table provides a general illustration of ICH thresholds. The specific thresholds for Nintedanib would be based on its maximum daily dose.

The ICH Q1A(R2) guideline outlines the requirements for stability testing of new drug substances and products. ich.orgbiobostonconsulting.comeuropa.euslideshare.netgmp-compliance.org Stability studies are crucial for identifying degradation products that may form over time, such as this compound. These studies involve subjecting the drug substance and product to various environmental conditions (e.g., temperature, humidity, light) to establish a re-test period for the drug substance and a shelf life for the drug product. ich.orgbiobostonconsulting.comeuropa.eu